COPPER(II)CHLORATE,TETRAHYDRATE
Description
Overview of Copper(II) Chlorate (B79027) Tetrahydrate in Inorganic Chemistry Research
Copper(II) chlorate tetrahydrate is a subject of interest in inorganic chemistry due to its properties as an oxidizer and its role in the formation of various coordination complexes. wikipedia.orgat.ua Research into this compound often explores its synthesis, crystal structure, and thermal behavior. wikipedia.orgissr.edu.kh It is a blue, crystalline solid that is highly soluble in water. wikipedia.orgamericanelements.com The compound is noted for its hygroscopic nature, meaning it readily absorbs moisture from the air, and it can exist with variable water content, typically as a tetrahydrate or hexahydrate. wikipedia.orgat.ua This hygroscopicity presents challenges in its study and handling. at.ua
Recent research has seen a renewed interest in copper(II) chlorate, particularly in the synthesis of energetic coordination compounds. at.ua By complexing copper(II) chlorate with nitrogen-rich ligands, researchers can stabilize the compound and tune its energetic properties. at.ua These studies contribute to a deeper understanding of the relationship between structure and reactivity in inorganic compounds.
Historical Context and Evolution of Academic Study
The study of copper(II) chlorate dates back to at least the early 20th century. In 1902, A. Meusser investigated its solubility and decomposition temperature. wikipedia.org Historically, a related compound, tetraamminecopper(II) chlorate (TACC), was used by François-Marie Chertier in 1843 for creating blue flames in pyrotechnics. wikipedia.org This substance, known as Chertier's copper, highlighted the potential of copper chlorate compounds, though its deliquescence was a notable issue. wikipedia.org
The academic focus has evolved from basic characterization to more complex studies of its coordination chemistry. at.ua While earlier work established fundamental properties, contemporary research often involves advanced characterization techniques like X-ray diffraction and spectroscopic methods to understand its detailed structure and bonding. at.ua The difficulty in accessing pure copper(II) chlorate, as it is not commercially available, has also shaped its research trajectory, often requiring its synthesis in the laboratory through metathesis reactions. at.ua
Significance within Coordination Chemistry and Solid-State Science
In solid-state science, the arrangement of ions in the crystal lattice of copper(II) chlorate tetrahydrate is of interest. It possesses an orthorhombic crystal structure. wikipedia.org The study of its dehydrated forms and the transition between different hydration states provides insight into solid-state reactions and phase changes. wikipedia.orgissr.edu.kh Furthermore, the investigation of its thermal decomposition reveals information about the chemical pathways and products of solid-state thermolysis. wikipedia.orgmt.com The ability to form coordination polymers and complexes with various ligands makes it a versatile building block for designing new materials with specific magnetic or energetic properties. at.uaresearchgate.net
Research Gaps and Future Directions in Fundamental Understanding
Furthermore, the full range of its reactivity with different classes of ligands is yet to be explored. While research into nitrogen-rich ligands has shown promise for energetic materials, systematic studies with other types of ligands could uncover novel coordination complexes with interesting structural, spectroscopic, and magnetic properties. at.uanih.gov The synthesis and characterization of other hydrated forms beyond the tetrahydrate and hexahydrate could also be a fruitful area of research. wikipedia.org A deeper theoretical understanding of the electronic structure and bonding in both the simple hydrate (B1144303) and its coordination complexes, using advanced computational methods, would complement experimental findings. chemicalpapers.com
Properties
CAS No. |
10294-45-8 |
|---|---|
Molecular Formula |
C8H18O2S3 |
Synonyms |
COPPER(II)CHLORATE,TETRAHYDRATE |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Crystallization Studies
Preparation Routes of Copper(II) Chlorate (B79027) Tetrahydrate
The synthesis of copper(II) chlorate tetrahydrate is primarily achieved through reactions in aqueous solutions, leading to the crystallization of the hydrated salt.
Solution-phase synthesis is the fundamental approach for preparing copper(II) chlorate. This typically involves dissolving appropriate precursor salts in a solvent, most commonly water, to facilitate the reaction and subsequent crystallization. The general principle relies on creating a solution containing copper(II) cations (Cu²⁺) and chlorate anions (ClO₃⁻) that, upon concentration or cooling, will exceed the solubility limit and precipitate as the tetrahydrate crystalline form. For instance, after a metathesis reaction, the resulting solution containing the dissolved copper(II) chlorate can be carefully evaporated to induce crystallization. wikipedia.org
A common and effective method for synthesizing copper(II) chlorate is through a metathesis, or double displacement, reaction in an aqueous medium. wikipedia.org A well-documented route involves the reaction between aqueous solutions of copper(II) sulfate (B86663) (CuSO₄) and barium chlorate (Ba(ClO₃)₂).
Reaction: CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)
In this process, the highly insoluble barium sulfate (BaSO₄) precipitates out of the solution as a solid. This precipitation drives the reaction to completion according to Le Châtelier's principle. The solid barium sulfate is then removed by filtration, leaving a clear aqueous solution of copper(II) chlorate. wikipedia.org
Following the synthesis of the aqueous copper(II) chlorate solution, the growth of well-defined single crystals is achieved through controlled crystallization techniques. The goal is to allow the molecules to arrange themselves slowly into a highly ordered crystal lattice.
Common methods include:
Slow Evaporation: The aqueous solution is left in a controlled environment, allowing the solvent (water) to evaporate slowly over time. This gradual increase in concentration leads to the formation of large, high-quality single crystals. rsc.org This technique is widely used for growing crystals of various copper-based halide salts. rsc.org
Controlled Cooling: A saturated solution prepared at a higher temperature is slowly cooled. As the temperature decreases, the solubility of copper(II) chlorate drops, leading to supersaturation and subsequent crystal growth. core.ac.uk The rate of cooling is a critical parameter; a slow, controlled temperature ramp can yield larger and more uniform crystals. google.com
Vacuum Evaporation: After filtration, the solution can be cooled and evaporated under a vacuum, which facilitates the formation of blue crystals of the tetrahydrate. wikipedia.org
Factors Influencing Crystal Habit and Morphology
The external shape (habit) and internal structure (morphology) of copper(II) chlorate tetrahydrate crystals are sensitive to the conditions under which they are grown. Key factors include temperature, solvent properties, and the presence of impurities. fastercapital.com
Solvent: The solvent in which crystallization occurs can significantly impact crystal habit. fastercapital.com For copper(II) chlorate, water is the typical solvent, leading to the formation of the tetrahydrate, where four water molecules are incorporated into the crystal structure, coordinating directly with the copper ion. wikipedia.org
Concentration and Supersaturation: Crystallization is initiated when a solution becomes supersaturated. The level of supersaturation and the rate at which it is achieved can determine whether the process yields many small crystals (rapid precipitation) or fewer, larger crystals (slow growth). core.ac.uk Controlling this factor is essential for obtaining crystals of a desired size and quality. google.com
Table 1: Solubility of Copper(II) Chlorate Tetrahydrate in Water at Various Temperatures This table presents the solubility data, which is a critical factor influencing crystallization.
| Temperature (°C) | Solubility ( g/100 mL) |
|---|---|
| -31 | 54.59 |
| -21 | 57.12 |
| 0.8 | 58.51 |
| 18 | 62.17 |
| 45 | 66.17 |
| 59.6 | 69.42 |
| 71 | 76.9 |
Data sourced from reference wikipedia.org.
Synthesis of Related Copper(II) Chlorate Complexes and Derivatives
While copper(II) chlorate tetrahydrate features water molecules as ligands, a vast field of coordination chemistry involves replacing these water molecules with other ligands to form new copper(II) complexes. The chlorate anion typically remains as a counter-ion or, in some cases, may coordinate weakly to the metal center.
The design of the ligand is paramount as it dictates the coordination number, geometry, and stability of the resulting copper(II) complex. mdpi.comnih.gov
Donor Atoms and Polydenticity: Ligands are designed with specific donor atoms (e.g., N, O, S) that form coordinate bonds with the Cu(II) ion. The number of donor atoms a single ligand provides (its denticity) strongly influences the structure. For example, tridentate NNO-donor ligands can lead to five-coordinate copper(II) complexes. nih.gov In the case of di-2-pyridyl ketone, the ligand acts as a tridentate N,O,N'-donor, leading to a distorted octahedral geometry around the copper ion. mdpi.com
Steric Hindrance: The size and bulkiness of a ligand can create steric hindrance, which may prevent the formation of certain complexes. Research has shown that efforts to create a coordination compound with a particularly bulky di-substituted ligand and a copper(II) salt failed, likely due to the steric hindrance from large benzoyl groups in its structure. mdpi.com
Ligand Transformation: In some cases, the ligand itself can be transformed during the reaction. For instance, in the presence of water and Cu(II) ions, di-2-pyridyl ketone can undergo hydrolysis to form its gem-diol derivative, which then coordinates with the metal center. mdpi.com
Resulting Geometry: The choice of ligand directly influences the final coordination geometry. While copper(II) chlorate tetrahydrate exhibits a distorted octahedral geometry, using other ligands can result in varied structures such as trigonal bipyramidal or square planar geometries. wikipedia.orgnih.gov
Table 2: Influence of Ligand Design on Copper(II) Complex Formation
| Ligand Type | Example Ligand | Key Design Feature | Resulting Coordination Environment |
|---|---|---|---|
| N,O-Donor | Di-2-pyridyl ketone (py₂CO) | Tridentate (N,O,N'), undergoes hydrolysis to gem-diol form | Distorted octahedral [Cu(py₂C(OH)₂)₂]²⁺ complex. mdpi.com |
| NNO-Donor | Tridentate Schiff Base | Tridentate (N,N,O) | Pentacoordinated, distorted trigonal bipyramidal [Cu(L)(Cl)(H₂O)] complex. nih.gov |
Table 3: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| Copper(II) Chlorate Tetrahydrate | Cu(ClO₃)₂·4H₂O |
| Copper(II) Sulfate | CuSO₄ |
| Barium Chlorate | Ba(ClO₃)₂ |
| Barium Sulfate | BaSO₄ |
| Di-2-pyridyl ketone | C₁₁H₈N₂O |
Role of Counterions in Complex Formation
In the synthesis of copper(II) complexes, the choice of counterion is a critical parameter that significantly influences the resulting coordination geometry, structure, and even the reaction's yield and selectivity. researchgate.net The counterion can act as a simple charge-balancing species, or it can actively participate in the coordination sphere of the copper(II) ion, depending on its coordinating ability. acs.org
Weakly coordinating counterions, such as perchlorate (B79767) (ClO₄⁻), triflate (OTf⁻), or tetrafluoroborate (B81430) (BF₄⁻), are often employed when the goal is to isolate a cationic copper(II) complex with ligands (L) and/or solvent molecules occupying all coordination sites, as in [Cu(L)₂(CH₃CN)]²⁺. acs.orgresearchgate.net These anions have a low affinity for the metal center, allowing for the formation of the desired complex without interference. acs.org
Conversely, strongly coordinating counterions, particularly halides like chloride (Cl⁻), often lead to different structural outcomes. acs.org Instead of forming a simple four-coordinate complex like [Cu(L)₂]²⁺, the reaction of a copper(II) chloride salt with ligands frequently yields a five-coordinate species, such as [Cu(L)₂Cl]⁺, where one chloride ion is directly bonded to the copper center. acs.org This direct coordination significantly alters the electronic and electrochemical properties of the complex. acs.org In some cases, the use of CuCl₂ can even inhibit the formation of certain complex types that are readily formed when a salt with a weakly coordinating counterion is used. researchgate.netnih.gov
Research has shown that this effect is not limited to simple complexes. In catalytic applications, the choice between counterions like triflate and chloride has been reported to cause significant differences in enantioselectivity and reaction yields. researchgate.net The presence of coordinated water and triflate counterions in a copper(II) complex has been confirmed using advanced spectroscopic techniques like ENDOR, highlighting the direct role these ions can play in the primary coordination sphere. nih.gov The structural and electronic versatility of copper(II) complexes can thus be modulated by the careful selection of both the primary ligands and the counterion. encyclopedia.pub
Table 1: Influence of Counterion Type on Copper(II) Complex Formation
| Counterion Type | Example(s) | Coordinating Ability | Typical Outcome | Reference(s) |
| Strongly Coordinating | Cl⁻, Br⁻ | High | Direct coordination to Cu(II) center; formation of 5-coordinate complexes like [Cu(L)₂Cl]Cl. Can inhibit certain complex transformations. | researchgate.net, acs.org |
| Weakly Coordinating | ClO₄⁻, OTf⁻, BF₄⁻ | Low | Act as charge-balancing ions outside the coordination sphere. Allows for coordination of ligands and solvent molecules. | nih.gov, acs.org, researchgate.net |
Purification and Characterization of Synthetic Products
The purification of copper(II) chlorate tetrahydrate from a synthesis, such as the metathesis reaction between copper(II) sulfate and barium chlorate, involves the initial removal of the insoluble barium sulfate precipitate by filtration. wikipedia.org The resulting aqueous solution of copper(II) chlorate is then subjected to cooling and slow evaporation, often under a vacuum, to promote the formation of well-defined blue crystals. wikipedia.org Recrystallization from a suitable solvent may be employed as a further purification step to remove any soluble impurities and isolate a product of high purity, as synthesis can sometimes yield mixtures. researchgate.net
Once purified, the synthetic product is subjected to a comprehensive suite of analytical techniques to confirm its identity, structure, and purity.
Single-Crystal X-Ray Diffraction: This is the definitive method for determining the precise three-dimensional atomic arrangement. For tetraaquacopper(II) chlorate, Cu(H₂O)₄₂, this technique reveals an orthorhombic crystal system (space group Pbca). nih.gov It confirms that the copper(II) ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from water molecules in a plane and two oxygen atoms from two opposing chlorate anions in the axial positions. wikipedia.orgnih.gov This analysis provides exact bond lengths and angles, such as the distinct Cu-O distances, which are a direct consequence of the Jahn-Teller effect typical for copper(II) compounds. wikipedia.orgnih.gov
Spectroscopic Methods:
UV-Visible (UV-Vis) Spectroscopy: In aqueous solutions or as a solid, copper(II) complexes exhibit characteristic colors due to d-d electronic transitions. UV-Vis spectroscopy is used to measure the absorbance of these transitions. Copper(II) complexes are known to have a broad absorption band in the visible region, typically around 600-800 nm, which is responsible for their blue or green color. tuiasi.rolibretexts.org The exact position of the maximum absorbance (λ_max) is sensitive to the ligand field and the coordination geometry around the Cu(II) ion. sysrevpharm.org
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in the compound. For copper(II) chlorate tetrahydrate, this technique confirms the presence of the chlorate anion (ClO₃⁻) through its characteristic vibrational modes. It also clearly identifies the coordinated water molecules by their distinct O-H stretching and H-O-H bending vibrations. at.ua
Elemental Analysis: This quantitative chemical analysis technique determines the mass percentages of the elements (copper, chlorine, hydrogen, oxygen) in the purified compound. The experimental results are compared against the calculated theoretical values for the formula Cu(ClO₃)₂·4H₂O to verify the empirical formula and the degree of hydration of the synthesized product. at.uarsc.org
Table 2: Characterization Techniques for Copper(II) Chlorate Tetrahydrate
| Technique | Information Obtained | Typical Findings for Cu(ClO₃)₂·4H₂O | Reference(s) |
| Single-Crystal X-Ray Diffraction | 3D molecular structure, bond lengths, bond angles, crystal system, space group. | Orthorhombic system, space group Pbca, distorted octahedral geometry, Jahn-Teller effect evident in Cu-O bond lengths. | wikipedia.org, nih.gov |
| UV-Visible Spectroscopy | Electronic transitions (d-d bands), confirmation of Cu(II) oxidation state. | Broad absorption maximum (λ_max) in the visible region (approx. 600-800 nm). | tuiasi.ro, libretexts.org |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic absorption bands for the chlorate anion (ClO₃⁻) and coordinated water molecules (H₂O). | at.ua |
| Elemental Analysis | Quantitative elemental composition (%C, %H, %N, etc.). | Confirms the mass percentages of Cu, Cl, O, and H, verifying the formula Cu(ClO₃)₂·4H₂O. | at.ua, rsc.org |
Iii. Crystallographic and Structural Elucidation
Crystal System and Space Group Determination
Copper(II) chlorate (B79027) tetrahydrate crystallizes in the orthorhombic system. wikipedia.orgnih.gov The specific space group has been identified as Pbca (an alternative setting of Pcab). wikipedia.orgnih.gov This space group belongs to the orthorhombic crystal system, which is characterized by three unequal crystallographic axes at 90° angles to each other. The determination of the crystal system and space group provides fundamental information about the symmetry and the repeating unit cell of the crystal lattice. nih.gov
Unit Cell Parameters and Their Temperature Dependence
The dimensions of the unit cell of copper(II) chlorate tetrahydrate have been precisely measured at different temperatures, showing a clear dependence. As the temperature decreases, the crystal lattice contracts, resulting in smaller unit cell parameters. nih.gov
Studies at 296 K (23 °C) and 223 K (-50 °C) have provided the following parameters for the orthorhombic unit cell, which contains four formula units (Z = 4). nih.gov
| Parameter | Value at 296 K | Value at 223 K |
|---|---|---|
| a (Å) | 12.924 | 12.853 |
| b (Å) | 9.502 | 9.492 |
| c (Å) | 7.233 | 7.216 |
| Volume (V) (ų) | 888.3 | 880.4 |
Coordination Geometry of Copper(II) Centers
Each copper(II) ion is in a six-coordinate environment, surrounded by six oxygen atoms in a distorted octahedral geometry. wikipedia.orgnih.gov Four of these oxygen atoms belong to the water molecules of hydration, while the other two are from two separate chlorate (ClO₃⁻) anions. wikipedia.orgnih.gov The four water oxygen atoms form a plane around the copper ion, with the two chlorate oxygen atoms occupying the axial positions, opposite each other. wikipedia.org This arrangement is sometimes described as a '2 + 2 + 2' coordination due to three distinct pairs of Cu-O bond distances. nih.gov
The distortion from a perfect octahedron is evident in the significant differences in the bond lengths between the copper ion and the oxygen atoms. wikipedia.org
| Bond | Bond Length (Å) at 298 K | Description |
|---|---|---|
| Cu-O (water) | 1.944 | Equatorial bonds |
| Cu-O (chlorate) | 2.396 | Axial bonds |
The axial Cu-O bonds to the chlorate ions are substantially longer than the equatorial Cu-O bonds to the water molecules, a hallmark of this type of structure. wikipedia.org
The copper(II) ion has a d⁹ electronic configuration. bris.ac.uk In an ideal octahedral field, this configuration results in an uneven distribution of electrons in the highest energy (eg) orbitals, leading to a degenerate ground state. wikipedia.orglibretexts.org To achieve a more stable, lower-energy state, the complex distorts. wikipedia.org In the case of copper(II) chlorate tetrahydrate, this distortion takes the form of a tetragonal elongation, where the two axial bonds are significantly lengthened relative to the four equatorial bonds. wikipedia.orgwikipedia.org This elongation lowers the energy of the complex and is a well-documented phenomenon for six-coordinate copper(II) compounds. libretexts.orgwikipedia.org
Structural Role of Water Molecules of Hydration
The four water molecules in the formula are not merely occupying voids in the crystal lattice; they are integral to the primary coordination sphere of the copper(II) ion.
As established in the coordination geometry, the four water molecules act as ligands, directly bonding to the central copper(II) ion through their oxygen atoms. wikipedia.orgnih.gov These four water molecules form the equatorial plane of the distorted octahedron, with Cu-O bond distances of approximately 1.944 Å. wikipedia.org This distance is significantly shorter than the axial Cu-O (chlorate) bond length of 2.396 Å, indicating a much stronger interaction and confirming their role as primary coordinating ligands. wikipedia.org The water molecules are thus crucial in defining the fundamental structure of the [Cu(H₂O)₄]²⁺ cationic complex.
Participation in Hydrogen Bonding Networks
The four water molecules directly coordinated to the copper(II) ion are pivotal in establishing the crystal's three-dimensional architecture. These aqua ligands act as primary hydrogen bond donors. The hydrogen atoms of the water molecules form interactions with oxygen atoms of the chlorate anions and potentially with chlorine atoms, creating a robust network that links the individual copper complexes. nih.govarizona.edu This extensive hydrogen bonding is crucial for the stability of the crystal lattice. arizona.edu
Chlorate Anion Coordination Modes and Geometry
In the solid state, the chlorate anion (ClO₃⁻) functions as a ligand, directly interacting with the copper(II) center to complete its coordination sphere. wikipedia.orgnih.gov
The crystal structure of tetraaquacopper(II) chlorate, Cu(H₂O)₄₂, shows that each copper ion is octahedrally coordinated. nih.gov The equatorial positions are occupied by the oxygen atoms of the four water molecules. The axial positions are occupied by one oxygen atom from each of the two chlorate anions. wikipedia.org In this arrangement, each chlorate ion acts as a monodentate ligand , donating a single oxygen atom to the copper center. wikipedia.orgamericanelements.comat.ua This coordination results in a distorted octahedral geometry around the copper ion, a common feature for copper(II) compounds due to the Jahn-Teller effect. wikipedia.orgnih.gov The Cu-O bond length to the water molecules is significantly shorter (1.944 Å) than the Cu-O bond to the chlorate anions (2.396 Å). wikipedia.org
The chlorate ion itself exhibits a trigonal pyramidal geometry. nih.gov The coordination to the copper ion slightly distorts its structure. At room temperature (298 K), the chlorine-oxygen bond lengths within the chlorate anion are not identical. The Cl-O bond involving the oxygen atom coordinated to the copper is the longest. wikipedia.org
Table 1: Geometrical Data for the Chlorate Anion in Copper(II) Chlorate Tetrahydrate at 298 K
| Parameter | Value |
|---|---|
| Cl-O Bond Length (Coordinated) | 1.498 Å wikipedia.org |
| Cl-O Bond Length (Uncoordinated) | 1.488 Å wikipedia.org |
| Cl-O Bond Length (Uncoordinated) | 1.468 Å wikipedia.org |
| Average O-Cl-O Bond Angle | 106.8° nih.gov |
Data sourced from crystallographic studies.
Supramolecular Architecture and Intermolecular Interactions
Hydrogen bonding is the dominant intermolecular force responsible for the crystal packing in copper(II) chlorate tetrahydrate. nih.gov The coordinated water molecules are ideally positioned to act as hydrogen bond donors, forming numerous interactions that link the structural units:
O-H···O bonds: The hydrogen atoms of the aqua ligands form strong hydrogen bonds with the oxygen atoms of chlorate anions belonging to adjacent copper complexes.
O-H···Cl bonds: It is also common in related structures for hydrogen bonds to form between the hydrogen of a hydroxyl group or water and a chlorine atom. arizona.edu These O-H···Cl interactions further stabilize the connection between the octahedral sheets within the crystal. arizona.edu
This extensive network of hydrogen bonds creates a cohesive and stable three-dimensional framework. nih.govarizona.edu
Iv. Spectroscopic Investigations for Structural and Electronic Insights
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra provide a molecular fingerprint, revealing information about bond strengths, molecular symmetry, and intermolecular interactions. For copper(II) chlorate (B79027) tetrahydrate, these methods are crucial for characterizing the interactions between the copper ion, the chlorate anions, and the water of hydration.
Distinguishing between the Cu-O stretching vibrations involving the coordinated water molecules (Cu-O(water)) and those involving the chlorate anions (Cu-O(chlorate)) is a key aspect of the spectral analysis. The relative bond strengths of these interactions will influence the frequencies of their respective stretching modes. Given that the water molecules are directly bonded to the copper ion in the equatorial plane of the distorted octahedral geometry of tetraaquacopper(II) chlorate, their Cu-O stretching vibrations are expected to be distinct from the axial Cu-O interactions with the chlorate groups wikipedia.org. The weaker axial bonds would generally correspond to lower frequency stretching vibrations. A vibrational spectroscopic study of related copper(II) halide compounds found that the equatorial Cu-X (where X is a halogen) stretching modes were in a higher frequency range compared to the more varied and generally lower frequency axial Cu-X interactions sciencemadness.org.
The chlorate anion (ClO₃⁻), belonging to the C₃ᵥ point group in its free state, possesses four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. All four modes are both infrared and Raman active. The frequencies of these modes for the free ion are well-established.
In the solid state, such as in potassium chlorate, the crystal field can cause splitting of the degenerate vibrational modes ias.ac.inuark.edu. The interaction of the chlorate anion with the copper(II) ion and the surrounding water molecules in copper(II) chlorate tetrahydrate can lead to shifts in the vibrational frequencies and the removal of degeneracy. The coordination of the chlorate ion to the copper center through one of its oxygen atoms lowers its symmetry, which can result in the splitting of the degenerate ν₃ and ν₄ modes.
The following table provides the typical vibrational modes for the chlorate anion. The exact frequencies for copper(II) chlorate tetrahydrate would require experimental determination but can be approximated from data on other chlorate salts like potassium chlorate ias.ac.inuark.edu.
| Vibrational Mode | Symmetry | Description | Approximate Wavenumber (cm⁻¹) |
| ν₁ | A₁ | Symmetric Cl-O Stretch | ~930 |
| ν₂ | A₁ | Symmetric O-Cl-O Bend | ~610 |
| ν₃ | E | Asymmetric Cl-O Stretch | ~975 |
| ν₄ | E | Asymmetric O-Cl-O Bend | ~480 |
Data is based on studies of potassium chlorate and may vary for copper(II) chlorate tetrahydrate.
Hydrogen bonding plays a significant role in the crystal structure of copper(II) chlorate tetrahydrate, involving the coordinated water molecules and the chlorate anions. These interactions introduce noticeable effects on the vibrational spectra. The O-H stretching vibrations of the water molecules are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, the O-H stretching bands are typically sharp and occur at higher frequencies. However, the formation of hydrogen bonds leads to a broadening and a shift to lower frequencies (red shift) of these bands semanticscholar.orgresearchgate.netrsc.org. The extent of this shift is correlated with the strength of the hydrogen bond.
In basic copper salts like malachite and brochantite, spectroscopic studies have demonstrated that the hydrogen donor strength of hydroxide (B78521) ions is significantly increased due to the synergetic effect of the copper ions semanticscholar.org. A similar effect can be anticipated for the coordinated water molecules in copper(II) chlorate tetrahydrate, enhancing their ability to form hydrogen bonds with the chlorate anions. The acceptor strengths of the chlorate oxygen atoms will also be modified by their coordination to the copper ion semanticscholar.org. These hydrogen bonding interactions can also influence the vibrational modes of the chlorate anion, potentially causing small frequency shifts and changes in band shapes.
Studying the vibrational spectra of copper(II) chlorate tetrahydrate at varying temperatures can provide valuable insights into the dynamics of the crystal lattice and the nature of the intermolecular forces. As the temperature is lowered, thermal motion is reduced, which generally leads to a sharpening of the spectral bands and can help in resolving closely spaced peaks.
In a study on potassium chlorate, the Raman spectrum was investigated over a wide temperature range from 90 K to 603 K ias.ac.in. It was observed that with decreasing temperature, the Raman lines corresponding to the lattice vibrations and the internal modes of the chlorate anion shifted to higher frequencies and became narrower. Conversely, at higher temperatures, the frequencies decreased and the bandwidths increased ias.ac.in. This behavior is attributed to the anharmonicity of the crystal potential and changes in the lattice dimensions. Similar temperature-dependent effects would be expected for copper(II) chlorate tetrahydrate, affecting the Cu-O, Cl-O, and O-H vibrational modes. Such studies could also reveal information about any phase transitions that might occur within the investigated temperature range.
Electronic Spectroscopy (UV-Vis Absorption)
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, probes the electronic transitions between different energy levels within a molecule or ion. For transition metal complexes like copper(II) chlorate tetrahydrate, the UV-Vis absorption spectrum is dominated by transitions involving the d-electrons of the metal center.
The copper(II) ion has a d⁹ electronic configuration, which gives rise to a ²D ground state term. In an octahedral crystal field, this term splits into a lower energy E₉ state and an upper energy T₂₉ state. Consequently, a single broad absorption band corresponding to the ²E₉ → ²T₂₉ transition is expected uvt.roijrar.org.
However, copper(II) complexes rarely exhibit perfect octahedral symmetry due to the Jahn-Teller effect. This effect dictates that any non-linear molecule in a degenerate electronic state will be unstable and will distort to remove the degeneracy and lower its energy. For a d⁹ ion in an octahedral environment, this distortion is typically an elongation or compression along one axis, leading to a tetragonal geometry. In copper(II) chlorate tetrahydrate, the coordination is a distorted octahedron with four water molecules in the equatorial plane and two chlorate ions in the axial positions wikipedia.org.
This tetragonal distortion causes a further splitting of the d-orbital energy levels. The ²E₉ ground state splits into ²B₁₉ and ²A₁₉ states, while the ²T₂₉ excited state splits into ²B₂₉ and ²E₉ states. As a result, up to three electronic transitions can be observed in the visible region of the spectrum. These transitions are often broad and may overlap, appearing as a single, asymmetric band. The electronic absorption spectrum of the [Cu(H₂O)₆]²⁺ ion, for example, shows a very asymmetric band that can be resolved into at least two bands, which is attributed to the Jahn-Teller distortion ijrar.org. In general, the d-d transitions for copper(II) complexes are observed in the visible to near-infrared region, typically around 600-900 nm, and are responsible for their characteristic blue or green colors uvt.ro.
The following table summarizes the expected d-d electronic transitions for a tetragonally distorted octahedral copper(II) complex.
| Transition | Description |
| ²B₁₉ → ²A₁₉ | Excitation from dₓ²-y² to d₂² |
| ²B₁₉ → ²B₂₉ | Excitation from dₓ²-y² to dxy |
| ²B₁₉ → ²E₉ | Excitation from dₓ²-y² to dxz, dyz |
The exact energies of these transitions depend on the specific ligands and the extent of the tetragonal distortion.
Ligand-to-Metal Charge Transfer (LMCT) Phenomena
Ligand-to-Metal Charge Transfer (LMCT) is an electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. fiveable.melibretexts.org These transitions are a key feature in the electronic spectra of transition metal complexes and provide valuable insights into their electronic structure and reactivity. fiveable.me In copper(II) complexes, LMCT transitions are often observed in the UV-Vis region and are characterized by their high intensity (large molar absorptivity, ε) compared to the weaker, spin-forbidden d-d transitions. libretexts.org
The energy of an LMCT transition is dependent on the nature of both the ligand and the metal ion. For a given metal ion, ligands that are more easily oxidized (i.e., better reducing agents) will exhibit LMCT bands at lower energies. In the context of copper(II) chlorate tetrahydrate, the potential ligands are the water molecules and the chlorate ions. The electronic transitions would involve the transfer of an electron from the oxygen lone pairs of the water ligands or the oxygen atoms of the chlorate anion to the partially filled d-orbitals of the copper(II) ion.
LMCT phenomena can be influenced by the coordination environment and can play a role in the photochemical reactivity of the complex. researchgate.netnih.gov For instance, the excitation of an LMCT band can lead to the reduction of the metal center and the oxidation of the ligand, potentially initiating redox reactions. libretexts.org In copper(II) chloride complexes, LMCT has been shown to generate chlorine radicals, which can participate in subsequent chemical transformations. researchgate.net
Table 1: Expected Electronic Transitions in Copper(II) Chlorate Tetrahydrate
| Transition Type | Origin | Expected Spectral Region | Intensity |
|---|---|---|---|
| d-d transitions | Excitation of electrons between d-orbitals on the Cu(II) center | Visible | Weak |
| LMCT | Electron transfer from H₂O or ClO₃⁻ ligand orbitals to Cu(II) d-orbitals | UV-Visible | Intense |
Spectroscopic Correlation with Coordination Environment
The spectroscopic properties of copper(II) chlorate tetrahydrate are intrinsically linked to its coordination environment. Techniques such as UV-Vis and EPR spectroscopy are highly sensitive to the geometry of the complex and the nature of the coordinating ligands. researchgate.netnih.gov
Copper(II) ions (d⁹ configuration) are well-known for the plasticity of their coordination sphere, commonly exhibiting distorted octahedral, square pyramidal, or square planar geometries due to the Jahn-Teller effect. nih.govnih.gov These different coordination environments give rise to distinct spectroscopic signatures.
In an aqueous solution, the copper(II) ion is typically hydrated, forming the [Cu(H₂O)₆]²⁺ complex, which has a distorted octahedral geometry. nih.gov The presence of chlorate ions can lead to their coordination to the copper center, either by replacing water molecules in the inner coordination sphere or by acting as counter-ions in the crystal lattice. The extent of this coordination will significantly influence the electronic and EPR spectra.
For instance, the position and intensity of the d-d absorption bands in the visible spectrum are directly related to the ligand field splitting, which in turn is determined by the coordination geometry and the identity of the ligands. A change from a distorted octahedral to a square pyramidal or square planar geometry would result in a shift of the absorption maximum. mdpi.com Similarly, EPR spectroscopy can distinguish between different coordination geometries through the analysis of the g-tensor and hyperfine coupling constants. researchgate.netrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as the copper(II) ion with its d⁹ electron configuration (S=1/2). ethz.ch EPR spectroscopy provides detailed information about the electronic structure of the metal ion and its immediate coordination environment. conicet.gov.armdpi.com
The EPR spectrum of a copper(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the unpaired electron with the external magnetic field and with the magnetic nucleus of the copper atom (⁶³Cu and ⁶⁵Cu, both with nuclear spin I=3/2), respectively. ethz.ch The analysis of these parameters allows for the determination of the ground electronic state of the copper(II) ion.
For most copper(II) complexes, particularly those with elongated octahedral or square planar geometries, the unpaired electron resides in the dₓ²-y² orbital. researchgate.net This results in an axial EPR spectrum with g∥ > g⊥ > 2.0023. Conversely, in a compressed octahedral or trigonal bipyramidal geometry, the unpaired electron is in the d₂² orbital, leading to a spectrum where g⊥ > g∥ ≈ 2.0023. researchgate.net Therefore, EPR spectroscopy can effectively determine the ground electronic state and, by extension, the coordination geometry of the copper(II) center in copper(II) chlorate tetrahydrate. nih.gov
The anisotropy of the g-tensor (the difference between g∥ and g⊥) and the magnitude of the copper hyperfine splitting (A∥) are sensitive probes of the nature of the metal-ligand bonds. mdpi.comresearchgate.net In general, a more covalent bond between the copper ion and its ligands leads to a decrease in the g-values and an increase in the hyperfine coupling constant.
The superhyperfine structure, which arises from the interaction of the unpaired electron with the magnetic nuclei of the ligand atoms, can also provide valuable information. rsc.org In copper(II) chlorate tetrahydrate, interactions with the protons of the coordinated water molecules or potentially with the chlorine atom of a coordinated chlorate ion could be observed, providing direct evidence for the composition of the first coordination sphere.
Table 2: Representative EPR Parameters for Copper(II) Complexes in Different Coordination Environments
| Coordination Geometry | Ground State | g-Tensor Relationship | A∥ (x 10⁻⁴ cm⁻¹) |
|---|---|---|---|
| Elongated Octahedral | dₓ²-y² | g∥ > g⊥ > 2.0023 | 150 - 200 |
| Square Planar | dₓ²-y² | g∥ > g⊥ > 2.0023 | 140 - 190 |
| Compressed Octahedral | d₂² | g⊥ > g∥ ≈ 2.0023 | < 100 |
| Trigonal Bipyramidal | d₂² | g⊥ > g∥ ≈ 2.0023 | < 100 |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. calstate.edu By tuning the X-ray energy to a specific absorption edge of an element, one can probe its oxidation state, coordination number, bond distances, and the identity of its neighbors.
Copper K-edge Analysis: The Cu K-edge X-ray Absorption Near Edge Structure (XANES) spectrum is sensitive to the oxidation state and coordination geometry of the copper atom. nih.govbohrium.com The energy of the absorption edge provides information about the oxidation state of the copper, with higher oxidation states generally corresponding to higher edge energies. calstate.edu For copper(II) chlorate tetrahydrate, the Cu K-edge energy would be characteristic of a Cu(II) species. bohrium.com
The pre-edge region of the Cu K-edge spectrum can have weak features corresponding to 1s → 3d transitions, which are formally forbidden but can gain intensity through d-p mixing in non-centrosymmetric environments. nih.gov The shape and intensity of these pre-edge features are diagnostic of the coordination geometry. researchgate.netresearchgate.net The main edge and post-edge regions contain information about the multiple scattering of the photoelectron and can be used to determine the coordination number and geometry. semanticscholar.orgaps.org
Chlorate Cl K-edge Analysis: The chlorine K-edge XANES can provide complementary information about the nature of the chlorate ion in the compound. acs.orgufl.edu The position and features of the Cl K-edge are sensitive to the chemical environment of the chlorine atom. nih.govrsc.org If the chlorate ion is directly coordinated to the copper(II) center, the Cl K-edge spectrum will be different from that of a free, non-coordinated chlorate ion. The pre-edge features in the Cl K-edge spectrum can be used to quantify the degree of covalency in the Cu-Cl bond, should one exist. acs.org This analysis would be crucial in determining whether the chlorate acts as a ligand or merely as a counter-ion in the crystal structure of copper(II) chlorate tetrahydrate.
Probing Local Atomic and Electronic Structure
The local atomic environment and electronic configuration of the copper center in copper(II) chlorate tetrahydrate are fundamental to understanding its chemical properties. Spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) are invaluable tools for providing detailed insights into coordination, oxidation states, and the behavior of the d-electrons.
The d⁹ electronic configuration of the copper(II) ion makes its compounds paramagnetic and thus amenable to EPR spectroscopy, which serves as a powerful tool for structural and mechanistic studies. libretexts.org Furthermore, the d⁹ configuration often leads to geometric distortions due to the Jahn-Teller effect, which is evident in the local atomic structure of this compound.
Analysis of the crystal structure reveals that the single type of copper ion is octahedrally coordinated. The central copper atom is bonded to four oxygen atoms from water molecules in the equatorial plane and two oxygen atoms from two chlorate ions in the axial positions. This arrangement results in a distorted octahedron, a typical geometry for copper(II) complexes. The structure is characterized by three distinct pairs of Cu-O distances, a coordination sometimes described as '2+2+2'. This non-centrosymmetric coordination is consistent with findings from studies on other hydrated copper(II) ions. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Central Ion | Copper(II) (Cu²⁺) | |
| Coordination Number | 6 | |
| Geometry | Jahn-Teller Distorted Octahedral | |
| Coordinating Ligands | 4 Water Molecules (H₂O) | |
| 2 Chlorate Ions (ClO₃⁻) | ||
| Cu-O Bond Distances | Characterized by three distinct pairs of Cu-O bond lengths ('2+2+2' coordination), with one pair being substantially longer than the other two. |
The electronic structure of the Cu(II) center can be further elucidated by EPR spectroscopy. For copper(II) complexes with axially elongated octahedral geometry, the EPR spectrum is typically anisotropic, yielding axial-type signals. libretexts.org The unpaired electron resides in the d(x²-y²) orbital, which points towards the four equatorial water ligands. libretexts.orgrsc.org This configuration would result in g-tensor values where g‖ > g⊥ > 2.0023. The hyperfine splitting pattern, resulting from the interaction of the unpaired electron with the copper nucleus (I = 3/2), would be expected to show four distinct lines in the g‖ region. libretexts.org
Additionally, X-ray Absorption Near-Edge Structure (XANES) spectroscopy serves to confirm the oxidation state and provides further information on the local geometry. researchgate.netbohrium.com The energy position of the Cu K-absorption edge, known as the chemical shift, is sensitive to the oxidation state of the copper atom. researchgate.netbohrium.com For copper(II) chlorate tetrahydrate, the XANES spectrum would exhibit a chemical shift consistent with the formal +2 oxidation state of copper. researchgate.netbohrium.com
V. Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a popular and versatile method in computational chemistry and condensed matter physics.
Geometry Optimization and Electronic Structure Calculations
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For copper(II) chlorate (B79027) tetrahydrate, DFT calculations could be used to theoretically determine the bond lengths, bond angles, and dihedral angles of the [Cu(H₂O)₄(ClO₃)₂] complex. The results of such calculations would provide a theoretical model that could be compared with experimental data, such as that obtained from X-ray crystallography. For instance, experimental data shows that in the orthorhombic crystal structure of tetraaquacopper(II) chlorate, the copper atom is octahedrally coordinated, surrounded by four oxygen atoms from water molecules and two oxygen atoms from the chlorate groups. wikipedia.org The water molecules are closer to the copper atom (1.944 Å) than the chlorate oxygen atoms (2.396 Å), a feature attributed to the Jahn-Teller effect. wikipedia.org DFT calculations could provide a theoretical basis for these observed structural parameters.
Furthermore, DFT can be used to calculate the electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for understanding the reactivity and electronic properties of the compound.
Hypothetical DFT-Calculated Geometric Parameters for Copper(II) Chlorate Tetrahydrate
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | Cu-O (water) | Value |
| Bond Length | Cu-O (chlorate) | Value |
| Bond Length | Cl-O | Value |
| Bond Angle | O(water)-Cu-O(water) | Value |
| Bond Angle | O(chlorate)-Cu-O(chlorate) | Value |
| Bond Angle | O-Cl-O | Value |
Note: The values in this table are hypothetical and would need to be determined by performing actual DFT calculations.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Transitions)
DFT can also be used to predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational modes to specific molecular motions, such as Cu-O stretches, O-H stretches of the water ligands, and the various vibrational modes of the chlorate anion.
Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to predict electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These calculations can help to interpret the experimental UV-Vis spectrum of copper(II) chlorate tetrahydrate, assigning the observed absorption bands to specific electronic transitions within the copper(II) complex.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
Investigation of Dynamic Structural Behavior and Water Interactions
While DFT provides a static picture of the molecule at its energy minimum, MD simulations can be used to explore the dynamic behavior of copper(II) chlorate tetrahydrate. By simulating the movement of all the atoms in the crystal lattice over time, MD can provide insights into the flexibility of the [Cu(H₂O)₄(ClO₃)₂] unit and the nature of the interactions between the complex and the surrounding water molecules of hydration. This includes the dynamics of hydrogen bonding between the coordinated water molecules, the chlorate anions, and any additional lattice water molecules.
Phase Transition Modeling
MD simulations can also be employed to model phase transitions, such as the dehydration of copper(II) chlorate tetrahydrate upon heating. By systematically increasing the temperature in the simulation, it may be possible to observe the process of water molecules leaving the crystal lattice and to understand the atomistic mechanism of this thermal decomposition.
Quantum Chemical Topology (QCT) and Bonding Analysis
Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that uses the mathematical framework of topology to analyze the scalar fields derived from quantum mechanics, most notably the electron density. The Quantum Theory of Atoms in Molecules (QTAIM) is a key component of QCT.
QTAIM provides a rigorous definition of an atom within a molecule (an "atom in a molecule") and allows for the characterization of the chemical bonds between them. This is achieved by analyzing the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are located and classified. A bond critical point (BCP) found between two atoms is indicative of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the bond. For instance, a negative Laplacian is characteristic of a shared (covalent) interaction, while a positive Laplacian suggests a closed-shell (ionic or van der Waals) interaction.
For copper(II) chlorate tetrahydrate, a QTAIM analysis could be used to:
Characterize the nature of the Cu-O bonds with both the water ligands and the chlorate anions.
Quantify the degree of covalent versus ionic character in these bonds.
Analyze the hydrogen bonding network within the crystal structure.
Provide a deeper understanding of the electronic factors contributing to the stability of the crystal lattice.
Hypothetical QTAIM Parameters for Bonds in Copper(II) Chlorate Tetrahydrate
| Bond | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Interpretation |
| Cu-O (water) | Value | Value | e.g., Predominantly ionic |
| Cu-O (chlorate) | Value | Value | e.g., Polar covalent |
| O-H (water) | Value | Value | e.g., Covalent |
| Hydrogen Bond | Value | Value | e.g., Closed-shell interaction |
Note: The values and interpretations in this table are hypothetical and would require a full QTAIM analysis based on a calculated electron density.
Electron Density Distribution and Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density (ρ(r)) of a chemical system. nih.gov This analysis allows for a precise, quantitative description of chemical bonding. Two key parameters derived from QTAIM are the electron density at the bond critical point (BCP) and the Laplacian of the electron density (∇²ρ(r)) at that point. A BCP is a specific point on the path between two bonded atoms where the electron density is at a minimum. nih.gov
The value of electron density at the BCP is directly related to the strength of the bond. nih.gov The sign of the Laplacian indicates the nature of the interaction: a negative value signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive Laplacian value indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals forces, where electron density is depleted in the internuclear region. nih.gov
For copper(II) chlorate tetrahydrate, a QTAIM analysis would be applied to the experimentally determined or computationally optimized crystal structure. This would involve calculating the electron density distribution throughout the entire molecule. The analysis would identify the BCPs for all atomic interactions, including the covalent O-H bonds within the water ligands, the Cl-O bonds in the chlorate anion, and the crucial Cu-O coordination bonds.
Table 1: Illustrative QTAIM Parameters for Bonds in Copper(II) Chlorate Tetrahydrate This table presents theoretical data based on the principles of QTAIM analysis for illustrative purposes.
| Bond Type | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Inferred Bond Nature |
|---|---|---|---|
| Cu-O (Water) | ~0.1 - 0.2 | Positive | Predominantly ionic with some covalent character |
| Cu-O (Chlorate) | <0.1 | Positive | Highly ionic, weaker interaction |
| Cl-O | >0.2 | Negative | Polar Covalent |
| O-H (Water) | >0.3 | Negative | Polar Covalent |
Nature of Cu-O and Cu-Cl Coordination Bonds
Copper(II) chlorate tetrahydrate, with the formula Cu(ClO₃)₂·4H₂O, crystallizes in an orthorhombic system. wikipedia.org The central copper(II) ion is in a distorted octahedral coordination environment. It is bonded to four oxygen atoms from four water molecules in a square planar arrangement and two oxygen atoms from the two chlorate anions in the axial positions. wikipedia.org
This distortion is a classic example of the Jahn-Teller effect, a common phenomenon in the coordination chemistry of Cu(II) (a d⁹ ion). The effect results in the elongation of the axial bonds. Experimental data confirms this, with the Cu-O distance to the water ligands being significantly shorter (1.944 Å) than the Cu-O distance to the chlorate ligands (2.396 Å). wikipedia.org This indicates that the bonds to the water molecules are much stronger than the bonds to the chlorate anions.
Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can further quantify the nature of these bonds. nih.govnih.govresearchgate.net DFT calculations can model the electronic structure and confirm the energetic favorability of the distorted geometry. NBO analysis would partition the electron density into contributions from the copper center and the oxygen ligands, allowing for a quantitative assessment of the degree of covalent versus ionic character in each bond. The shorter Cu-O (water) bonds are expected to show a greater degree of covalent character compared to the longer, more labile, and predominantly ionic Cu-O (chlorate) bonds. In this specific hydrated compound, there is no direct Cu-Cl coordination bond; the interaction is between the copper ion and an oxygen atom of the chlorate group (ClO₃⁻).
Table 2: Coordination Geometry of Copper(II) in Cu(ClO₃)₂·4H₂O Data sourced from crystallographic studies. wikipedia.org
| Parameter | Value |
|---|---|
| Coordination Geometry | Distorted Octahedral |
| Coordinating Atoms | 4 x O (from H₂O), 2 x O (from ClO₃⁻) |
| Cu-O (Water) Bond Length | 1.944 Å |
| Cu-O (Chlorate) Bond Length | 2.396 Å |
| Cl-O Bond Lengths (in ClO₃⁻) | 1.468 Å, 1.488 Å, 1.498 Å |
Predictive Modeling for New Copper(II) Chlorate Derivatives
Predictive modeling, utilizing both first-principles quantum calculations and machine learning algorithms, offers a pathway to accelerate the discovery of new materials. This approach can be used to design novel copper(II) chlorate derivatives with tailored properties.
One approach involves using DFT to systematically model a range of hypothetical derivatives. nih.gov For instance, one could computationally replace the water ligands with other neutral ligands (e.g., ammonia (B1221849), pyridine) or substitute the chlorate anion with other oxyanions (e.g., bromate, iodate). For each derivative, properties such as structural parameters (bond lengths and angles), electronic bandgap, and relative stability could be calculated. This creates a dataset that links chemical composition to predicted properties.
A complementary approach involves using machine learning models, such as Random Forest Regressors, trained on existing experimental and computational data. mdpi.com A model could be built to predict the stability or a specific physical property of a new derivative based on a set of input features. This methodology involves several key steps:
Data Collection and Preprocessing: Gathering structural and property data for a range of known copper-containing coordination compounds.
Feature Engineering: Defining input features that describe the derivative, such as the type of ligand, the anion, ionic radii, and electronegativity of constituent atoms.
Model Training and Validation: Training a machine learning algorithm on the dataset to find correlations between the features and the target properties. The model's accuracy is then validated against a separate test set of data. mdpi.com
Prediction: Using the validated model to predict the properties of new, unsynthesized copper(II) chlorate derivatives, thereby guiding experimental efforts toward the most promising candidates.
Table 3: Conceptual Framework for Predictive Modeling of Copper(II) Chlorate Derivatives
| Component | Description | Examples |
|---|---|---|
| Input Features | Descriptors of the chemical composition and structure. | Type of ligand (e.g., H₂O, NH₃), type of anion (e.g., ClO₃⁻, BrO₃⁻), coordination number, atomic properties (radii, electronegativity). |
| Modeling Method | The computational algorithm used for prediction. | Density Functional Theory (DFT), Machine Learning (e.g., Random Forest, Neural Networks). nih.govmdpi.com |
| Predicted Properties | The target characteristics to be determined. | Formation energy, crystal structure stability, bond lengths, electronic bandgap, thermal decomposition temperature. |
Vi. Reaction Mechanisms and Chemical Transformations
Thermal Decomposition Pathways and Energetic Transitions
The thermal decomposition of copper(II) chlorate (B79027) tetrahydrate is a complex process that proceeds through several distinct stages, involving dehydration, decomposition of the chlorate anion, and the formation of various gaseous and solid products.
The initial stage of thermal decomposition involves the loss of the four water molecules of hydration. mt.comyoutube.com This dehydration occurs in a stepwise manner, a phenomenon also observed in other hydrated salts like copper(II) sulfate (B86663) pentahydrate. mt.comresearchgate.net The water molecules in copper(II) chlorate tetrahydrate are not all bound with the same energy. Four water molecules are directly coordinated to the copper(II) ion in a square planar arrangement, while the chlorate anions occupy the axial positions, completing a distorted octahedral geometry. wikipedia.org The initial heating provides the energy to break the coordinative bonds between the copper ion and the water ligands.
The process can be generally represented as:
Cu(ClO₃)₂·4H₂O(s) → Cu(ClO₃)₂(s) + 4H₂O(g)
The temperature at which dehydration begins for the tetrahydrate is above 73°C. wikipedia.org It is important to note that the formation of the truly anhydrous copper(II) chlorate is often transient, as further heating leads to its immediate decomposition.
Table 1: Dehydration Data for Similar Hydrated Copper Compounds
| Compound | Dehydration Start Temperature (°C) | Water Molecules Lost | Reference |
|---|---|---|---|
| Copper(II) Chlorate Tetrahydrate | >73 | 4 | wikipedia.org |
| Copper(II) Sulfate Pentahydrate | ~50-150 (multi-step) | 5 | researchgate.net |
| Copper(II) Trifluoroacetate Hydrate (B1144303) | 108 (starts) | 2 | wikipedia.org |
| Copper(II) Nitrate (B79036) Trihydrate | (dissolves in own water of crystallization upon heating) | 3 | socratic.orgyoutube.com |
This table provides comparative data on the dehydration of various hydrated copper(II) salts. The exact temperatures can vary with heating rate and atmospheric conditions.
Following dehydration, the anhydrous copper(II) chlorate undergoes vigorous decomposition. The chlorate anion is a strong oxidizing agent, and its decomposition releases a mixture of gaseous products. wikipedia.org The primary gaseous products include oxygen (O₂), chlorine (Cl₂), and chlorine dioxide (ClO₂). wikipedia.org The evolution of these gases can be represented by the following simplified, unbalanced reaction:
Cu(ClO₃)₂(s) → Solid Residue + O₂(g) + Cl₂(g) + ClO₂(g)
The solid residue remaining after decomposition is typically a basic copper salt, which upon further heating, may convert to copper(II) oxide (CuO) and copper(II) chloride (CuCl₂). wikipedia.orgwebqc.org The final solid product can be a mixture depending on the final temperature and reaction conditions. For instance, the decomposition of anhydrous copper(II) nitrate, a similar compound, yields black copper(II) oxide as the solid residue. socratic.orgyoutube.com
The water of crystallization plays a significant role in the decomposition kinetics. The presence of water can lower the initial decomposition temperature compared to the anhydrous salt. The process of dehydration consumes energy, and the release of water vapor can influence the heat and mass transfer characteristics of the reaction.
In hydrated salts, the decomposition can sometimes proceed concurrently with the final stages of dehydration. socratic.org The water vapor released can also potentially participate in side reactions or alter the reaction pathway. For example, in the thermal decomposition of copper(II) chloride, the presence of water leads to hydrolysis reactions. mun.ca While specific kinetic studies on copper(II) chlorate tetrahydrate are not widely available, the behavior of similar compounds like copper(II) sulfate pentahydrate shows that the dehydration process is multi-stepped, with different activation energies for the removal of differently bound water molecules. researchgate.net This suggests that the kinetics of water loss in copper(II) chlorate tetrahydrate are also likely complex.
Redox Chemistry of Copper(II) and Chlorate Anion
The chemical behavior of copper(II) chlorate is largely dictated by the redox properties of its constituent ions: the copper(II) cation (Cu²⁺) and the chlorate anion (ClO₃⁻).
The chlorate anion is a potent oxidizing agent, with a high standard reduction potential, making it energetically favorable to be reduced. researchgate.net The copper(II) ion can be reduced to copper(I) or copper(0). The standard reduction potential for the Cu²⁺/Cu⁺ couple is +0.159 V, and for Cu²⁺/Cu(s) it is +0.34 V. The combination of a strong oxidizing anion with a reducible cation contributes to the compound's energetic nature and its tendency to undergo intramolecular redox reactions upon heating.
The reactivity is further enhanced because, unlike the perchlorate (B79767) anion, the chlorine atom in the chlorate anion is less shielded, making it more susceptible to reduction. at.ua This inherent reactivity makes copper(II) chlorate a more sensitive energetic material compared to its perchlorate counterpart.
Table 2: Standard Reduction Potentials of Relevant Species
| Redox Couple | Standard Reduction Potential (E°) (V) | Reference |
|---|---|---|
| ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O | +1.45 | researchgate.net |
| Cu²⁺ + 2e⁻ → Cu(s) | +0.3419 | libretexts.org |
| Cu²⁺ + e⁻ → Cu⁺ | +0.159 | stackexchange.com |
These values indicate the strong oxidizing power of the chlorate ion and the relative ease of reduction of the copper(II) ion.
In aqueous solutions, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to the solution. chemguide.co.uk This complex can undergo ligand exchange reactions where the water molecules are replaced by other ligands. For example, the addition of concentrated hydrochloric acid to a solution of copper(II) ions results in the replacement of water ligands by chloride ions, forming the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, which has a yellow-green color. chemguide.co.ukchemguideforcie.co.ukyoutube.com
[Cu(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [CuCl₄]²⁻(aq) + 6H₂O(l)
Similarly, ammonia (B1221849) can act as a ligand, replacing water molecules to form complexes like the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.ukyoutube.com The stability of the resulting complex often drives these reactions. The chlorate ion itself is a weak ligand and is generally displaced by stronger Lewis bases. The complexation of the copper(II) ion with various nitrogen-rich ligands has been shown to stabilize the resulting compound and reduce the high hygroscopicity of pure copper(II) chlorate. at.ua The coordination environment around the copper ion can significantly influence its redox potential. nih.govrsc.orgresearchgate.net
Solid-State Reactivity and Mechanochemical Transformations
The solid-state reactivity of copper(II) chlorate tetrahydrate is primarily characterized by its thermal decomposition. Upon heating, the compound undergoes a series of transformations, beginning with the loss of its water of hydration, followed by the decomposition of the anhydrous salt.
Early studies have shown that copper(II) chlorate begins to decompose above 73 °C. wikipedia.org This process is complex, yielding a mixture of gaseous products including chlorine, oxygen, and chlorine dioxide, while leaving behind a green solid identified as a basic copper salt. wikipedia.org The general decomposition pattern for metal chlorates involves the formation of a metal chloride and oxygen gas. youtube.comwpmucdn.comyoutube.com For instance, the decomposition of magnesium chlorate yields magnesium chloride and oxygen. wpmucdn.com However, in the case of copper(II) chlorate, the reaction is more intricate than a simple conversion to copper(II) chloride and oxygen. The formation of chlorine dioxide suggests a more complex redox process is occurring. wikipedia.org
The behavior of other hydrated copper salts, such as copper(II) sulfate pentahydrate, can provide insights into the initial stages of the thermal decomposition of copper(II) chlorate tetrahydrate. Copper(II) sulfate pentahydrate loses its water of crystallization in distinct steps upon heating before the anhydrous salt decomposes at higher temperatures. wpmucdn.com It is plausible that copper(II) chlorate tetrahydrate follows a similar pattern of dehydration prior to the decomposition of the chlorate anion and the copper cation.
Mechanochemical transformations, which are reactions induced by mechanical force such as grinding or milling, offer a solvent-free method for chemical synthesis and transformation. youtube.comyoutube.com While specific studies on the mechanochemical transformations of copper(II) chlorate tetrahydrate are not extensively documented, the field of mechanochemistry has demonstrated the ability to induce reactions in a variety of solid compounds, including copper-based materials. youtube.comresearchgate.net These reactions can sometimes lead to products that are different from those obtained through conventional solution-based methods. youtube.com For copper compounds, mechanochemical methods have been used to synthesize nanoparticles and other complexes. youtube.com It is conceivable that subjecting copper(II) chlorate tetrahydrate to mechanical stress could induce transformations such as dehydration, changes in crystalline phase, or even decomposition, potentially at temperatures lower than those required for thermal decomposition.
Table 1: General Solid-State Decomposition Reactions of Metal Salts
| Reactant | Decomposition Products | Reaction Type |
|---|---|---|
| Metal Carbonate | Metal Oxide + Carbon Dioxide | Thermal Decomposition |
| Metal Hydroxide (B78521) | Metal Oxide + Water | Thermal Decomposition |
| Metal Chlorate | Metal Chloride + Oxygen | Thermal Decomposition wpmucdn.com |
| Hydrated Salt | Anhydrous Salt + Water | Thermal Dehydration wpmucdn.com |
Photochemical and Radiolytic Stability Studies
The stability of copper(II) chlorate tetrahydrate under photochemical and radiolytic conditions is influenced by the susceptibility of the chlorate anion to decomposition and the potential for redox reactions involving the copper(II) ion.
Photochemical Stability:
Studies on other metal chlorates indicate that the chlorate ion is susceptible to photochemical decomposition. For example, the photodecomposition of sodium chlorate has been investigated, showing its transformation under irradiation. rsc.org The process can lead to the formation of chloride ions. rsc.org Furthermore, the photodecomposition of aqueous chlorine solutions can result in the formation of perchlorate, indicating a pathway for the oxidation of chlorine-containing species under UV light. nih.gov
Radiolytic Stability:
The radiolysis of chlorate compounds has been the subject of research, providing insights into the likely behavior of copper(II) chlorate tetrahydrate under ionizing radiation. Studies on the gamma radiolysis of barium and calcium chlorates have shown that they decompose to yield chloride, hypochlorite, and chlorite. osti.gov A significant finding from this research is the role of the water of crystallization, which was observed to have a quenching effect on the radiolytic decomposition. osti.gov This suggests that the tetrahydrate form of copper(II) chlorate may exhibit greater stability under radiolysis compared to its anhydrous counterpart. The proposed mechanism involves the transfer of excitation energy from metal ions to the water molecules, leading to their excitation or decomposition in preference to the chlorate ions. osti.gov
Table 2: Products of Radiolysis of Various Chlorates and Copper(II) Salts
| Compound | Irradiation Source | Observed Products | Reference |
|---|---|---|---|
| Barium Chlorate | Gamma Radiation | Chloride, Hypochlorite, Chlorite | osti.gov |
| Calcium Chlorate | Gamma Radiation | Chloride, Hypochlorite, Chlorite | osti.gov |
| Copper(II) Sulfate (aqueous) | Electrons | Copper (metal) | nasa.gov |
| Copper(II) Perchlorate (aqueous) | Electrons | Copper (metal) | nasa.gov |
| Copper(II) Chloride (aqueous) | Electrons | Copper(I) Chloride | nasa.gov |
Vii. Advanced Materials Applications and Energetic Materials Chemistry Non Explosive Properties
Precursor Chemistry for Copper-Based Materials
As a water-soluble copper(II) salt, copper(II) chlorate (B79027) can serve as a source of Cu²⁺ ions for the fabrication of other copper-containing compounds. The choice of a precursor in materials synthesis can significantly influence the morphology, crystallinity, and properties of the final product.
Copper(II) oxide (CuO) and copper(I) oxide (Cu₂O) are p-type semiconductors with a wide range of applications in areas such as gas sensing, catalysis, and solar energy conversion. The synthesis of these oxides often involves the precipitation of a copper precursor followed by thermal decomposition. Various copper salts, including copper(II) chloride, sulfate (B86663), and nitrate (B79036), are commonly used as precursors in chemical precipitation methods. scirp.orgbiotechrep.irresearchgate.net
The thermal decomposition of copper(II) chlorate itself provides a pathway to copper-containing solids. When heated, copper(II) chlorate decomposes, initially forming a basic copper salt as a green solid intermediate. wikipedia.org This process involves the release of gaseous products, including chlorine, oxygen, and chlorine dioxide. wikipedia.org Further heating of this basic salt intermediate would lead to the formation of copper oxides. The general reactions for the decomposition of other copper salts, such as copper(II) hydroxide (B78521) or copper(II) carbonate, also yield copper(II) oxide, demonstrating a common pathway for oxide formation from copper precursors upon heating. nagwa.com
| Precursor Compound | Intermediate/Product | Decomposition Condition |
| Copper(II) Chlorate | Basic Copper Salt | Heating (>73 °C) wikipedia.org |
| Copper(II) Hydroxide | Copper(II) Oxide, Water | Heating nagwa.com |
| Copper(II) Carbonate | Copper(II) Oxide, Carbon Dioxide | Heating nagwa.com |
| Copper(II) Sulfate | Copper(II) Oxide, Sulfur Trioxide | Heating nagwa.com |
The synthesis of copper and copper oxide nanoparticles (NPs) is an area of intense research due to their unique size-dependent properties. mdpi.comresearchgate.net Chemical reduction is a common and efficient method for producing copper-based nanomaterials. mdpi.com This process typically involves a copper salt precursor, a reducing agent, and often a capping agent to control particle growth and prevent agglomeration. researchgate.net
While copper(II) sulfate, chloride, and nitrate are frequently cited as precursors for synthesizing copper and copper oxide nanoparticles, scirp.orgbiotechrep.irsciforum.net copper(II) chlorate, tetrahydrate can also function as the copper ion source in these syntheses. The fundamental requirement for these methods is the availability of Cu²⁺ ions in solution, which copper(II) chlorate readily provides due to its high water solubility. wikipedia.org The choice of precursor anion (in this case, chlorate) can influence the reaction kinetics and the final particle characteristics, although specific studies detailing these effects for the chlorate anion are not as common as for halides or sulfates.
Common methods for copper-based nanoparticle synthesis where copper(II) chlorate could potentially serve as a precursor include:
Chemical Reduction: Using reducing agents like sodium borohydride (B1222165) or hydrazine (B178648) to reduce Cu²⁺ ions to Cu⁰ or Cu⁺. mdpi.com
Precipitation: Reacting the copper salt solution with a base like sodium hydroxide to precipitate copper(II) hydroxide, which is then thermally dehydrated to form CuO nanoparticles. scirp.org
Green Synthesis: Utilizing plant extracts as both reducing and capping agents to form nanoparticles from a copper salt solution. nih.gov
Catalytic Applications (Non-Biological)
Copper catalysts, valued for being low-cost and less toxic than many other transition metals, are widely used in organic synthesis. alfachemic.com They are versatile and can participate in both one- and two-electron transfer processes, facilitating a broad range of reactions, including oxidation, coupling, and polymerization. alfachemic.com
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial in industrial chemistry. Copper and its oxides are effective heterogeneous catalysts for various reactions. For instance, copper(II) chloride is used as a catalyst in the oxychlorination of phenols, where molecular oxygen serves as the terminal oxidant. researchgate.net Similarly, copper powder acts as a catalyst in the thermal decomposition of ammonium (B1175870) perchlorate (B79767) by transforming into copper oxide, which lowers the activation energy. youtube.com
While specific applications of copper(II) chlorate as a heterogeneous catalyst are not widely documented, its fundamental properties suggest potential. As a source of copper(II), it can be used to prepare supported copper oxide catalysts, which are active in many oxidation and reduction reactions. The catalytic activity is primarily derived from the copper centers, which can cycle between different oxidation states (e.g., Cu²⁺ and Cu⁺).
The mechanism of copper-catalyzed oxidation reactions often involves a redox cycle between Cu(II) and Cu(I). In a typical aerobic oxidation, the Cu(II) species first oxidizes the substrate, resulting in its own reduction to Cu(I). The reduced Cu(I) catalyst is then re-oxidized back to the active Cu(II) state by an oxidant, often molecular oxygen, completing the catalytic cycle. murdoch.edu.au
A proposed mechanism for the copper-catalyzed oxidation of iron(II) in a chloride solution illustrates this principle:
Equilibrium: A rapid equilibrium is established between the reactants and the catalyst: Fe(II) + Cu(II) ⇌ Fe(III) + Cu(I). murdoch.edu.au
Re-oxidation: The resulting copper(I) is rapidly auto-oxidized by dissolved oxygen, regenerating the active Cu(II) catalyst. murdoch.edu.au
This Cu(II)/Cu(I) redox couple is central to the catalytic activity of many copper compounds in oxidation reactions. While the chlorate anion itself is a strong oxidizing agent, in a catalytic context involving an external oxidant like O₂, the primary role would likely be played by the copper center's redox activity. The specific influence of the chlorate anion on the catalytic performance, selectivity, and reaction mechanism compared to other anions like chloride or perchlorate would depend on its coordination properties and its own redox potential in the reaction environment.
Energetic Materials Chemistry (Focus on chemical stability and reactivity mechanisms)
Pure copper(II) chlorate is a powerful oxidizing agent known for its instability and high hygroscopy, making it difficult to handle and not commercially available. at.ua Its energetic character stems from the combination of the oxidizing chlorate anion (ClO₃⁻) and the copper(II) cation, which can act as a catalytic center for decomposition. The reactivity is enhanced because the chlorine(+V) atom in the chlorate ion is not as sterically shielded as the chlorine(+VII) atom in the perchlorate ion, favoring a more facile reduction. at.ua
A significant advancement in the study of copper(II) chlorate has been the stabilization of this energetic compound through the formation of coordination complexes. By coordinating copper(II) chlorate with nitrogen-rich ligands, such as triazole and tetrazole derivatives, its properties can be precisely tuned. This approach has led to the synthesis of new energetic coordination compounds with manageable sensitivities and improved stability. at.uanih.gov
Key findings from research on energetic copper(II) chlorate complexes include:
Stabilization: Coordination with neutral nitrogen-rich ligands successfully mitigates the high hygroscopicity of pure copper(II) chlorate. at.ua
Tunable Sensitivity: The energetic character and sensitivity to stimuli like impact, friction, and electrostatic discharge can be controlled by selecting different ligands. This allows for the design of materials ranging from less sensitive to those suitable as primary explosives. nih.govresearchgate.net
Thermal Stability: The resulting complexes exhibit a wide range of thermal stabilities, with many showing exothermic decomposition temperatures above 150 °C, which is a significant improvement over the uncomplexed salt. at.ua
Reactivity: The decomposition of these complexes is highly energetic, often resulting in deflagration or detonation upon ignition by heat or laser. at.ua Some complexes, like the copper 4-aminotriazolyl chlorate complex, have shown excellent capability in initiating secondary explosives such as PETN. nih.gov
The following table summarizes the physicochemical properties of two promising copper(II) chlorate complexes compared to the conventional primary explosive, lead azide.
| Property | Complex 2 (4-ATRI Ligand) | Complex 8 (4,4'-BTZ Ligand) | Lead Azide (Pb(N₃)₂) |
| Formula | C₁₂H₂₄Cl₄Cu₂N₂₄O₁₂ | C₁₀H₁₆Cl₂CuN₁₆O₆ | PbN₆ |
| Decomposition Temp. (°C) | 195 | 250 | 340 |
| Impact Sensitivity (J) | 4 | 4 | 2.5 - 4 |
| Friction Sensitivity (N) | 80 | 120 | 0.1 - 1 |
| Electrostatic Discharge (J) | 0.35 | 0.25 | 0.007 |
| Data sourced from Wurzenberger et al. (2018). at.ua |
This research demonstrates that the inherent instability of the chlorate anion can be harnessed and controlled through coordination chemistry, transforming a hazardous substance into a tunable energetic material with potential applications in advanced ignition and initiation systems. at.ua
Synthesis of Tunable Energetic Coordination Compounds
The synthesis of energetic coordination compounds (ECCs) using copper(II) chlorate tetrahydrate as a starting material allows for the fine-tuning of energetic properties. The primary strategy involves the complexation of the copper(II) ion with various nitrogen-rich organic ligands, such as those based on triazole and tetrazole derivatives. This approach not only stabilizes the highly hygroscopic nature of pure copper(II) chlorate but also allows for the energetic character of the resulting compounds to be adjusted by the simple selection of different ligands. at.ua
A convenient and low-cost synthetic route involves an in-situ metathesis reaction between copper(II) sulfate and barium chlorate to produce an aqueous solution of copper(II) chlorate. researchgate.net The subsequent reaction of this solution with stoichiometric amounts of the desired nitrogen-rich ligand leads to the formation of the target ECCs. researchgate.net
The choice of ligand plays a crucial role in determining the final structure and properties of the coordination compound. For instance, monodentate ligands like 1-methyl-5H-tetrazole (1-MTZ) and 2-methyl-5H-tetrazole (2-MAT) can lead to the formation of closed octahedral coordination spheres. at.ua In contrast, bidentate ligands such as 4-amino-1,2,4-triazole (B31798) (4-ATRI) and various propyl-linked ditetrazoles can form 1D polymeric chains. at.ua The coordination environment of the copper(II) ion can vary significantly, from octahedral to square pyramidal, and the chlorate ion itself can act as either a coordinating ligand or a non-binding counter-anion. at.ua This structural versatility is key to tuning the compound's energetic performance and sensitivity.
Research has demonstrated the synthesis of numerous copper(II) chlorate complexes, each with distinct characteristics. The use of alkyl-bridged ditetrazoles with longer chain lengths has been shown to improve mechanical sensitivities while maintaining a highly energetic character, offering a promising method for desensitizing these energetic complexes. at.ua
| Compound Name | Ligand Used | Coordination Environment/Structure |
|---|---|---|
| Cu₂(4-ATRI)₆₄ | 4-amino-1,2,4-triazole (4-ATRI) | 1D Polymeric Chain at.ua |
| [CuClO₃(1-MAT)₄]ClO₃ | 1-methyl-5-aminotetrazole (1-MAT) | Square Pyramidal at.ua |
| [Cu(ClO₃)₂(H₂O)₂(2-MAT)₂] | 2-methyl-5-aminotetrazole (2-MAT) | Octahedral at.ua |
| Cu(1,1-dtp)₃₂ | 1,1'-bis(1H-tetrazol-5-yl)propane (1,1-dtp) | 1D Polymeric Chain at.ua |
| [Cu(ClO₃)₂(2,2-dtp)₂] | 2,2'-bis(1H-tetrazol-5-yl)propane (2,2-dtp) | 1D Polymeric Chain at.ua |
Investigation of Initiation Mechanisms (e.g., Laser Ignition)
A significant application for copper(II) chlorate-based ECCs is in advanced laser ignition systems, which offer a safer alternative to traditional electrical initiation. researchgate.netrsc.org The investigation of how these materials initiate, particularly in response to laser energy, is critical for their development.
The initiation of these coordination compounds by a laser pulse is a key area of study. icm.edu.pl Research has shown that copper(II) chlorate complexes can be successfully ignited by laser, with some compounds demonstrating excellent initiation capabilities toward secondary explosives like PETN (pentaerythritol tetranitrate). at.uanih.gov The mechanism of initiation is often photothermal, where the material absorbs laser energy, leading to rapid heating and subsequent decomposition. nih.gov
To understand the laser initiation mechanism, various analytical techniques are employed. Solid-state UV-Vis spectroscopy is used to gain insight into the light absorption properties of the compounds, which is a crucial first step in the photothermal process. at.uaresearchgate.netnih.govfigshare.com The presence of d-d transitions in the copper(II) center can extend the absorption of these compounds into the visible region of the electromagnetic spectrum. researchgate.net The function time, which is the delay between the start of laser irradiation and the complete reaction of the material, is a critical performance parameter measured during these investigations. uni-muenchen.de For example, some copper-based ECCs have function times in the low-microsecond range, which is essential for applications requiring fast-functioning detonators. uni-muenchen.de
The sensitivity and ignition energy threshold can be tuned by modifying the coordination chemistry. rsc.org By carefully selecting the ligands coordinated to the copper(II) center, the laser sensitivity of the resulting ECC can be either enhanced or reduced, allowing for the design of materials with specific performance characteristics for advanced ignition systems. at.uaresearchgate.net
| Compound Type | Key Findings/Parameters | Investigative Technique |
|---|---|---|
| Copper(II) Chlorate Complexes | Demonstrated laser ignition and initiation of PETN. at.uanih.gov | Laser Ignition Setup, Hot Plate Test at.ua |
| Copper(II) Perchlorate Complexes | Function times measured in the low-microsecond range (e.g., 67 µs). uni-muenchen.de | Laser Ignition Setup with Witness Plate uni-muenchen.de |
| General Copper(II) ECCs | Ignition mechanism identified as photothermal. nih.gov | Dual-pulse laser experiments nih.gov |
| Copper(II) Chlorate Complexes | Absorption properties studied to understand initiation mechanism. at.uanih.gov | Solid-State UV-Vis Spectroscopy at.uanih.gov |
Chemical Stability and Degradation Pathways
The chemical stability of copper(II) chlorate and its derivatives is a critical factor for their safe handling and application. Pure copper(II) chlorate is known to be hygroscopic, meaning it readily absorbs moisture from the air. at.ua However, complexation with nitrogen-rich ligands significantly improves its stability by mitigating this issue. at.ua The resulting coordination compounds are often thermally stable and safer to handle. at.uanih.gov
Thermal decomposition is the primary degradation pathway for these compounds. issr.edu.kh When heated, copper(II) chlorate decomposes, releasing a yellow gas containing chlorine, oxygen, and chlorine dioxide. wikipedia.org The solid residue left behind is a basic copper salt. wikipedia.org The decomposition process for metal nitrates and carbonates generally involves the release of gaseous products and the formation of a more stable metal oxide. nagwa.comchemguide.co.uk For instance, the thermal decomposition of copper(II) carbonate yields copper(II) oxide and carbon dioxide. youtube.com While the specific multi-step degradation pathway for complex copper(II) chlorate ECCs can be intricate, the initial step typically involves the loss of ligands or water of hydration, followed by the energetic decomposition driven by the redox reaction between the chlorate anion and the organic ligand or copper center.
The thermal stability of these energetic coordination compounds is often evaluated using techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC). at.uaat.ua These methods identify the temperatures at which exothermic decomposition occurs. For example, some copper perchlorate complexes have been found to decompose at relatively high temperatures, such as 210 °C. at.ua The stability generally increases down a group for simple metal salts like carbonates and nitrates, and similar trends, modified by the ligand's nature, are observed in coordination compounds. chemguide.co.uk
| Compound | Decomposition Temperature | Decomposition Products |
|---|---|---|
| Copper(II) Chlorate | > 73 °C wikipedia.org | Chlorine, Oxygen, Chlorine Dioxide, Basic Copper Salt wikipedia.org |
| Bis(aminoguanidine)copper(II) perchlorate | 210 °C at.ua | Not specified |
| Copper(II) Carbonate | Variable, requires heat | Copper(II) oxide, Carbon dioxide youtube.com |
| Copper(II) Hydroxide | Variable, requires heat | Copper(II) oxide, Water nagwa.com |
Viii. Environmental Chemistry and Hydration Studies
Solvation Behavior in Aqueous and Non-Aqueous Media
The solvation of copper(II) chlorate (B79027) is critical to understanding its mobility and reactivity in environmental systems. The process is dictated by the nature of the solvent and the interactions between the solvent molecules and the copper and chlorate ions.
Aqueous Media
Copper(II) chlorate is highly soluble in water. wikipedia.org The dissolution in water involves the coordination of water molecules around the copper(II) ion. In its solid tetrahydrate form, the copper ion is octahedrally coordinated, surrounded by four oxygen atoms from water molecules and two oxygen atoms from the chlorate groups. wikipedia.orgnih.gov The Cu-O bond length to the water molecules is significantly shorter (1.944 Å) than to the oxygen atoms of the chlorate ions (2.396 Å), a distortion consistent with the Jahn-Teller effect. wikipedia.org When dissolved, the copper(II) ion exists as a hydrated complex, conventionally represented as [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to the solution. youtube.com This aquo complex is in equilibrium with other species where one or more water molecules might be substituted by chlorate anions or other available ligands. The solubility of the tetrahydrate in water increases with temperature, as detailed in the table below.
Table 1: Solubility of Copper(II) Chlorate Tetrahydrate in Water wikipedia.org
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| -31 | 54.59 |
| -21 | 57.12 |
| 0.8 | 58.51 |
| 18 | 62.17 |
| 45 | 66.17 |
| 59.6 | 69.42 |
| 71 | 76.9 |
Non-Aqueous and Mixed Media
The behavior of copper(II) chlorate in non-aqueous solvents is less documented, though the hexahydrate form is known to be soluble in acetone (B3395972) and ethanol. wikipedia.org Studies on related copper(II) salts, such as copper(II) chloride, in mixed organic-aqueous solvents provide insight into the complexities of solvation. For instance, calorimetric measurements of CuCl₂ in aqueous solutions of dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone show that the thermodynamics of solvation are highly dependent on the solvent composition. akjournals.com The transfer of the Cu²⁺ ion from water to these mixed solvents is governed by complex enthalpy and entropy changes, reflecting the preferential solvation of the copper ion by the organic solvent or water, depending on the specific interactions. akjournals.comaps.org In solutions with multiple potential ligands, the composition of the copper(II) ion's primary coordination sphere is a result of competitive binding, which has significant implications for its chemical reactivity. aps.org
Hydrate (B1144303) Formation and Stability under Varying Humidity
Copper(II) chlorate exhibits a strong affinity for water, a property that defines its stability and physical state under ambient conditions.
The compound most commonly crystallizes as a tetrahydrate, Cu(ClO₃)₂·4H₂O, although a hexahydrate form is also known. wikipedia.org Research has shown that the compound can exist with a variable water content, ranging from four to six water molecules. The tetrahydrate has a well-defined orthorhombic crystal structure. wikipedia.orgnih.gov
A defining characteristic of copper(II) chlorate is its highly hygroscopic and deliquescent nature. vedantu.com Deliquescence is a process where a substance absorbs a sufficient amount of moisture from the atmosphere to dissolve and form an aqueous solution. vedantu.com This indicates that under conditions of high humidity, solid copper(II) chlorate tetrahydrate will spontaneously absorb water from the air. This property is crucial for its storage and handling, as exposure to ambient air can alter its physical state and concentration. Conversely, the stability of the hydrate is sensitive to temperature; the anhydrous form begins to melt and decompose above 73 °C. wikipedia.org
The high hygroscopicity can be mitigated through chemical modification. Research has demonstrated that the complexation of copper(II) chlorate with certain nitrogen-rich heterocyclic ligands can result in new coordination compounds that no longer exhibit this strong tendency to absorb atmospheric moisture.
Interaction with Environmental Ligands and Species
Once released into the environment, copper(II) chlorate can interact with a wide array of naturally occurring ligands and organisms, altering its speciation, bioavailability, and toxicity.
Interaction with Ligands
Interaction with Biota
The environmental impact of copper is profoundly influenced by its interactions with living organisms, from microorganisms to larger aquatic life. researchgate.net Copper is an essential micronutrient for many organisms but becomes toxic at elevated concentrations. frontiersin.orgnih.gov The toxicity and uptake of copper are dependent on its chemical form (speciation).
Interactions within microbial communities can further modulate copper's effects. Studies on freshwater and marine ecosystems have shown that the presence of one species can influence the copper sensitivity of another. nih.gov For instance, exposure to environmentally relevant concentrations of copper can alter the community structure of marine periphyton, affecting both prokaryotic and eukaryotic organisms. frontiersin.orgnih.gov Such exposure can lead to a decrease in biodiversity and an inhibition of biological functions like photosynthesis. frontiersin.orgnih.gov Furthermore, microbial communities can adapt to copper exposure, developing increased tolerance over time. frontiersin.orgnih.gov The toxicity of copper compounds is also known to affect nitrifying bacteria, which are crucial for the nitrogen cycle in aquatic and soil environments. tamu.edu
Ix. Concluding Remarks and Prospective Research
Summary of Key Findings and Current Understanding
Copper(II) chlorate (B79027), primarily in its tetrahydrate form (Cu(ClO₃)₂·4H₂O), is an inorganic salt characterized by its light blue crystalline structure. wikipedia.org Decades of research have established a solid foundation of its fundamental chemical and physical properties.
The synthesis is typically achieved through a metathesis reaction between aqueous solutions of copper(II) sulfate (B86663) and barium chlorate, which yields barium sulfate precipitate and the desired aqueous copper(II) chlorate. wikipedia.org Crystallographic studies have been pivotal in understanding its structure. Copper(II) chlorate tetrahydrate crystallizes in an orthorhombic system with the space group Pcab. wikipedia.org The copper ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from water molecules and two oxygen atoms from the chlorate anions. This distortion is a manifestation of the Jahn-Teller effect. wikipedia.org At room temperature (298 K), the Cu-O distances for the water ligands are approximately 1.944 Å, while the Cu-O distances for the chlorate groups are longer, at about 2.396 Å. wikipedia.org
The thermal behavior of copper(II) chlorate has been a subject of interest, showing that it decomposes upon heating above 73 °C. wikipedia.org The decomposition process is complex, releasing a mixture of gases including oxygen, chlorine, and chlorine dioxide, and leaving a green basic copper salt as a solid residue. wikipedia.org The energetic nature of the chlorate anion has led to the investigation of copper(II) chlorate and its derivatives, such as tetraamminecopper(II) chlorate, for applications in pyrotechnics to produce blue flames. wikipedia.org More recent research has revitalized interest in copper(II) chlorate by using it as a precursor to synthesize advanced energetic coordination compounds with nitrogen-rich ligands, demonstrating manageable sensitivities and potent initiation capabilities. nih.gov
Table 1: Crystallographic Data for Copper(II) Chlorate Tetrahydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Cu(ClO₃)₂·4H₂O | wikipedia.org |
| Molar Mass | 302.509 g/mol | wikipedia.org |
| Crystal System | Orthorhombic | wikipedia.org |
| Space Group | Pcab | wikipedia.org |
| Lattice Constants | a = 12.924 Å, b = 9.502 Å, c = 7.233 Å | wikipedia.org |
| Coordination Geometry | Distorted Octahedral | wikipedia.org |
| Cu-O (H₂O) Bond Length | 1.944 Å | wikipedia.org |
Identification of Remaining Challenges and Unresolved Questions
Despite the established knowledge, several challenges and unresolved questions persist. The complete and unambiguous mechanism of its thermal decomposition remains an area requiring further clarification. While the final products are generally known, the sequence of intermediate steps, the precise composition of the gaseous products at different temperatures, and the kinetics of the decomposition are not fully elucidated. mun.ca Studies on similar copper salts like copper(II) sulfate and acetate (B1210297) show multi-step decomposition pathways with complex intermediates, suggesting a similar complexity for the chlorate. mt.comresearchgate.net
Another challenge lies in the hygroscopic nature of related compounds, such as tetraamminecopper(II) chlorate, which complicates their handling, long-term stability, and application. wikipedia.orgsciencemadness.org While the tetrahydrate form is stable, understanding the precise conditions of hydration and dehydration and the properties of the anhydrous form versus various hydrates (a hexahydrate is also known) is incomplete. wikipedia.org
From an analytical perspective, the in-situ characterization of the compound during its rapid, energy-releasing reactions is inherently difficult. Furthermore, there is a broader challenge in the analytical chemistry of chlorates, particularly in complex matrices or environmental samples, which demands highly sensitive and selective detection methods. researchgate.netresearchgate.net
Promising Avenues for Future Experimental and Theoretical Research
Future research on copper(II) chlorate tetrahydrate is poised to branch into several exciting directions.
Advanced Energetic Materials: The most promising avenue is the continued development of novel energetic coordination compounds. nih.gov Using copper(II) chlorate as a building block, researchers can synthesize new complexes with tailored properties by selecting specific organic ligands. nih.govsciencemadness.org Future work could focus on creating materials with improved thermal stability, controlled energy release, and reduced sensitivity to accidental stimuli, making them safer alternatives to traditional primary explosives. sciencemadness.org
Computational and Theoretical Modeling: The application of computational chemistry, such as Density Functional Theory (DFT), offers a powerful tool to complement experimental work. nih.govfigshare.com DFT calculations can be used to predict the electronic structures, vibrational spectra, and reaction pathways of copper(II) chlorate and its complexes. This can provide deeper insight into the Jahn-Teller distortion, the nature of the copper-ligand bonding, and the mechanism of thermal decomposition, guiding the design of new experiments. acs.org
Solid-State Chemistry and Polymorphism: Investigating the compound under non-ambient conditions, such as high pressure or low temperature, could reveal new crystalline phases or polymorphs with unique properties. The discovery of new botallackite-type minerals with different metals suggests the potential for creating synthetic analogues using the chlorate anion, exploring how cation substitution influences structure and stability. arizona.edu
Potential for Development of New Analytical Techniques and Methodologies
To address the existing challenges, the development of advanced analytical methodologies is crucial. A key area for improvement is in the study of its decomposition.
Coupled Thermal Analysis Techniques: While techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are standard, coupling them with more sophisticated gas analysis methods could provide a breakthrough in understanding the decomposition mechanism. tdl.org The use of TGA-DTA systems coupled directly to a high-resolution mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) would allow for the real-time identification and quantification of the evolved gases (e.g., Cl₂, ClO₂, O₂). mt.com
In-situ Spectroscopy: The development of in-situ spectroscopic techniques capable of probing the solid-state changes during reaction is another vital front. Time-resolved Raman or X-ray diffraction (XRD) could monitor the phase transitions and the formation of intermediate solid species during thermal decomposition. tdl.org Similarly, solid-state UV-Vis measurements have already been used to gain insight into laser initiation mechanisms in related complexes and could be applied more broadly. nih.gov
Advanced Crystallography: While the basic crystal structure is known, advanced techniques like neutron diffraction could provide more precise locations for the hydrogen atoms in the water ligands, offering a more refined model of the hydrogen bonding network within the crystal lattice.
By pursuing these research avenues and developing more powerful analytical tools, the scientific community can build upon the current knowledge base to unlock new applications and a more profound understanding of copper(II) chlorate tetrahydrate.
Q & A
Basic: How can researchers optimize the synthesis of copper(II) chlorate tetrahydrate to ensure high purity and yield?
Methodological Answer:
Synthesis optimization requires precise control of stoichiometry, pH, and crystallization conditions. For hydrous copper salts, gradual addition of chloric acid (HClO₃) to a copper(II) carbonate suspension under controlled temperature (40–50°C) minimizes side reactions. Post-synthesis, slow evaporation at 25°C promotes crystal growth while avoiding impurity incorporation. Purity can be validated via X-ray diffraction (XRD) to confirm the tetragonal crystal system and FT-IR spectroscopy to identify coordinated water molecules (ν(O-H) ~3400 cm⁻¹) .
Basic: What analytical techniques are essential for characterizing copper(II) chlorate tetrahydrate’s structural and compositional properties?
Methodological Answer:
A multi-technique approach is critical:
- XRD : Confirms crystalline structure and phase purity by matching diffraction patterns with reference data.
- Thermogravimetric Analysis (TGA) : Quantifies hydration states (e.g., mass loss at 110–150°C corresponds to tetrahydrate decomposition) .
- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~800 nm for Cu²⁺ in octahedral geometry) .
- Elemental Analysis : Validates ClO₃⁻/Cu²⁺ ratios via ion chromatography or gravimetric methods .
Advanced: How can researchers resolve contradictions in reported thermal decomposition pathways for copper(II) chlorate tetrahydrate?
Methodological Answer:
Discrepancies often arise from varying experimental conditions (e.g., heating rates, atmospheric O₂ levels). To reconcile
- Replicate studies under inert (N₂) vs. oxidative (O₂) atmospheres using differential scanning calorimetry (DSC) to isolate decomposition steps (e.g., ClO₃⁻ → Cl⁻ vs. ClO₄⁻ pathways) .
- Pair kinetic analysis (e.g., Kissinger method) with mass spectrometry (MS) to detect gaseous products (ClO₂, O₂) and refine mechanistic models .
- Cross-validate with computational thermodynamics (DFT) to predict intermediate stability .
Advanced: What strategies mitigate hygroscopicity-induced errors in copper(II) chlorate tetrahydrate experiments?
Methodological Answer:
Hygroscopicity compromises mass and reactivity measurements. Mitigation includes:
- Storage : Use desiccators with P₂O₅ or silica gel, and pre-dry glassware at 120°C .
- In Situ Handling : Perform gravimetric analysis in gloveboxes with <5% relative humidity.
- Real-Time Monitoring : Integrate humidity sensors during TGA/DSC to correlate mass changes with environmental conditions .
Basic: How should researchers design a reproducible protocol for determining the empirical formula of copper(II) chlorate tetrahydrate?
Methodological Answer:
- Gravimetric Analysis : Precipitate Cu²⁺ as CuO via NaOH addition, filter, and calcine at 900°C to constant mass. Calculate Cu content from residue mass .
- Volumetric Analysis : Titrate ClO₃⁻ iodometrically (excess KI + H₂SO₄, titrate I₂ with Na₂S₂O₃) .
- Hydration Validation : Compare experimental mass loss (TGA) with theoretical H₂O content (4 moles per formula unit) .
Advanced: What interdisciplinary approaches address challenges in studying copper(II) chlorate tetrahydrate’s redox behavior in catalytic systems?
Methodological Answer:
- Electrochemical Methods : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile) identifies Cu²⁺/Cu⁺ redox couples and ClO₃⁻ reduction potentials .
- In Situ Spectroscopy : Combine Raman and X-ray absorption spectroscopy (XAS) to track ligand exchange dynamics during catalysis .
- Computational Modeling : Use density functional theory (DFT) to predict active sites and reaction barriers in chlorate-mediated oxidation cycles .
Basic: What safety protocols are critical when handling copper(II) chlorate tetrahydrate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact with corrosive ClO₃⁻ .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of ClO₂/O₃ byproducts.
- Waste Management : Neutralize waste with NaHCO₃ before disposal to prevent explosive chlorate residues .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental data for copper(II) chlorate tetrahydrate’s magnetic properties?
Methodological Answer:
- Moment Measurement : Use SQUID magnetometry to quantify paramagnetic behavior (μeff ~1.73 BM for isolated Cu²⁺) and compare with DFT-predicted spin states .
- Crystal Field Analysis : Resolve ligand field splitting (10Dq) via electronic spectra and correlate with coordination geometry distortions (e.g., Jahn-Teller effects) .
- Error Analysis : Evaluate approximations in computational models (e.g., neglect of solvation effects) and refine basis sets for ClO₃⁻ ligands .
Basic: What are the best practices for documenting experimental procedures involving copper(II) chlorate tetrahydrate to ensure reproducibility?
Methodological Answer:
- Lab Notebook Standards : Record exact reagent grades, equipment calibration data, and environmental conditions (humidity, temperature) .
- Data Archiving : Share raw spectra, diffraction files, and computational input/outputs in supplemental materials .
- Ethical Reporting : Disclose any deviations from protocols and conflicts of interest per ACS or RSC guidelines .
Advanced: How can machine learning enhance the prediction of copper(II) chlorate tetrahydrate’s stability under varying environmental conditions?
Methodological Answer:
- Dataset Curation : Compile experimental stability data (pH, T, humidity) from peer-reviewed studies .
- Model Training : Use neural networks to correlate decomposition rates with environmental variables, validated via k-fold cross-testing .
- Experimental Validation : Design accelerated aging tests under predicted extreme conditions to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
